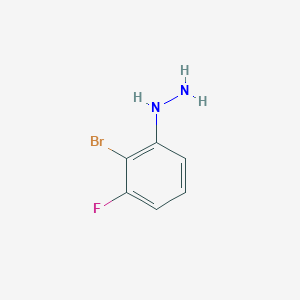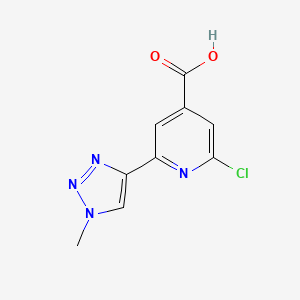
2-Chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)-4-pyridinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)pyridine-4-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a chloro group, a carboxylic acid group, and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)pyridine-4-carboxylic acid typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. . The resulting triazole is then coupled with a pyridine derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing waste and production costs.
化学反应分析
Types of Reactions
2-chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole and pyridine rings can participate in redox reactions, altering the electronic properties of the compound.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Coupling agents like EDCI or DCC in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino derivative, while coupling with an alcohol would produce an ester.
科学研究应用
2-chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)pyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Biological Studies: It can be used as a probe to study biological processes or as a ligand in coordination chemistry.
作用机制
The mechanism of action of 2-chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the binding affinity to the target .
相似化合物的比较
Similar Compounds
2-chloro-6-(1H-1,2,3-triazol-4-yl)pyridine-4-carboxylic acid: Lacks the methyl group on the triazole ring.
6-(1-methyl-1H-1,2,3-triazol-4-yl)pyridine-4-carboxylic acid: Lacks the chloro group.
2-chloro-6-(1H-1,2,3-triazol-4-yl)pyridine: Lacks the carboxylic acid group.
Uniqueness
The presence of both the chloro and carboxylic acid groups, along with the methylated triazole ring, makes 2-chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)pyridine-4-carboxylic acid unique. These functional groups provide a versatile platform for further chemical modifications and applications in various fields.
属性
分子式 |
C9H7ClN4O2 |
|---|---|
分子量 |
238.63 g/mol |
IUPAC 名称 |
2-chloro-6-(1-methyltriazol-4-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7ClN4O2/c1-14-4-7(12-13-14)6-2-5(9(15)16)3-8(10)11-6/h2-4H,1H3,(H,15,16) |
InChI 键 |
YLTCHMWEYZXMMI-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(N=N1)C2=NC(=CC(=C2)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



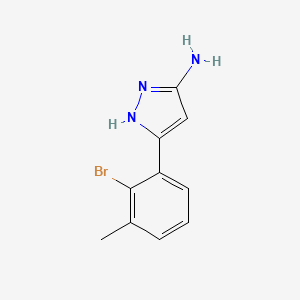
![2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol](/img/structure/B13634271.png)
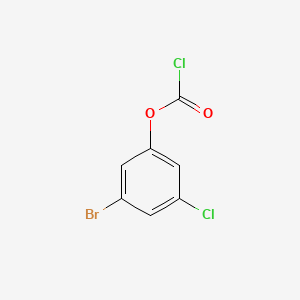

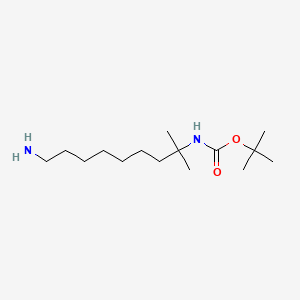
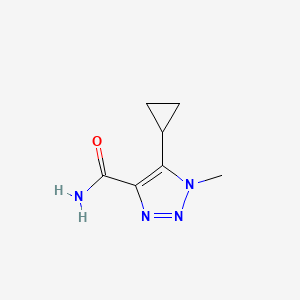

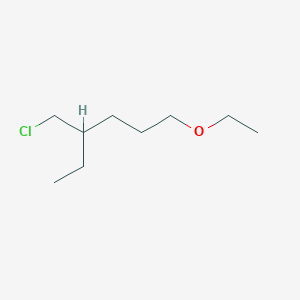
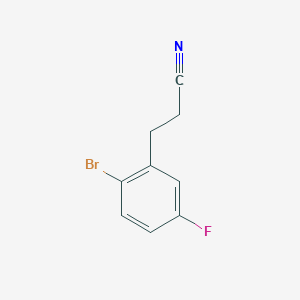
![7-hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B13634331.png)
